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molecular formula C13H18O4 B8814916 (R)-Butyl 2-(4-hydroxyphenoxy)propanoate

(R)-Butyl 2-(4-hydroxyphenoxy)propanoate

Cat. No. B8814916
M. Wt: 238.28 g/mol
InChI Key: MPNXVFDGEQKYAY-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04537984

Procedure details

While stirring a mixture of 25 g of (+)-butyl 2-(4-formylphenoxy)propionate ([α]D25 =+44.1°) and 75 g of toluene at room temperature, 22.8 g of 40% peracetic acid was dropwise added. After the reaction at 50° C. for 2 hours, the reaction mixture was subjected to liquid separation with an addition of water. The toluene layer was separated and washed with water. To the toluene layer, 25 g of sodium hydrogen carbonate and water was added, and the mixture was reacted at 50° C. for 5 hours. Then, the reaction mixture was subjected to liquid separation. The organic layer was washed twice with water. The organic layer was concentrated by distilling off toluene, and then subjected to distillation under reduced pressure, whereby 19.0 g of (+)-butyl 2-(4-hydroxyphenoxy)propionate was obtained as a colorless transparent liquid. The boiling point was 160° C./1 mmHg.
Name
(+)-butyl 2-(4-formylphenoxy)propionate
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
solvent
Reaction Step One
Name
peracetic acid
Quantity
22.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:3]1[CH:18]=[CH:17][C:6]([O:7][CH:8]([CH3:16])[C:9]([O:11][CH2:12][CH2:13][CH2:14][CH3:15])=[O:10])=[CH:5][CH:4]=1)=O.C(OO)(=[O:21])C>C1(C)C=CC=CC=1>[OH:21][C:3]1[CH:18]=[CH:17][C:6]([O:7][CH:8]([CH3:16])[C:9]([O:11][CH2:12][CH2:13][CH2:14][CH3:15])=[O:10])=[CH:5][CH:4]=1

Inputs

Step One
Name
(+)-butyl 2-(4-formylphenoxy)propionate
Quantity
25 g
Type
reactant
Smiles
C(=O)C1=CC=C(OC(C(=O)OCCCC)C)C=C1
Name
Quantity
75 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
peracetic acid
Quantity
22.8 g
Type
reactant
Smiles
C(C)(=O)OO

Conditions

Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction at 50° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was subjected to liquid separation with an addition of water
CUSTOM
Type
CUSTOM
Details
The toluene layer was separated
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
To the toluene layer, 25 g of sodium hydrogen carbonate and water was added
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 50° C. for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Then, the reaction mixture was subjected to liquid separation
WASH
Type
WASH
Details
The organic layer was washed twice with water
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
DISTILLATION
Type
DISTILLATION
Details
by distilling off toluene
DISTILLATION
Type
DISTILLATION
Details
subjected to distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(OC(C(=O)OCCCC)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04537984

Procedure details

While stirring a mixture of 25 g of (+)-butyl 2-(4-formylphenoxy)propionate ([α]D25 =+44.1°) and 75 g of toluene at room temperature, 22.8 g of 40% peracetic acid was dropwise added. After the reaction at 50° C. for 2 hours, the reaction mixture was subjected to liquid separation with an addition of water. The toluene layer was separated and washed with water. To the toluene layer, 25 g of sodium hydrogen carbonate and water was added, and the mixture was reacted at 50° C. for 5 hours. Then, the reaction mixture was subjected to liquid separation. The organic layer was washed twice with water. The organic layer was concentrated by distilling off toluene, and then subjected to distillation under reduced pressure, whereby 19.0 g of (+)-butyl 2-(4-hydroxyphenoxy)propionate was obtained as a colorless transparent liquid. The boiling point was 160° C./1 mmHg.
Name
(+)-butyl 2-(4-formylphenoxy)propionate
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
solvent
Reaction Step One
Name
peracetic acid
Quantity
22.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:3]1[CH:18]=[CH:17][C:6]([O:7][CH:8]([CH3:16])[C:9]([O:11][CH2:12][CH2:13][CH2:14][CH3:15])=[O:10])=[CH:5][CH:4]=1)=O.C(OO)(=[O:21])C>C1(C)C=CC=CC=1>[OH:21][C:3]1[CH:18]=[CH:17][C:6]([O:7][CH:8]([CH3:16])[C:9]([O:11][CH2:12][CH2:13][CH2:14][CH3:15])=[O:10])=[CH:5][CH:4]=1

Inputs

Step One
Name
(+)-butyl 2-(4-formylphenoxy)propionate
Quantity
25 g
Type
reactant
Smiles
C(=O)C1=CC=C(OC(C(=O)OCCCC)C)C=C1
Name
Quantity
75 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
peracetic acid
Quantity
22.8 g
Type
reactant
Smiles
C(C)(=O)OO

Conditions

Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction at 50° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was subjected to liquid separation with an addition of water
CUSTOM
Type
CUSTOM
Details
The toluene layer was separated
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
To the toluene layer, 25 g of sodium hydrogen carbonate and water was added
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 50° C. for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Then, the reaction mixture was subjected to liquid separation
WASH
Type
WASH
Details
The organic layer was washed twice with water
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
DISTILLATION
Type
DISTILLATION
Details
by distilling off toluene
DISTILLATION
Type
DISTILLATION
Details
subjected to distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(OC(C(=O)OCCCC)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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